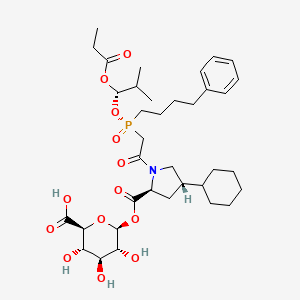
6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt is a metabolite of Prednisolone, a synthetic glucocorticoid derived from cortisol. It is used to treat a variety of inflammatory and autoimmune conditions. The compound has the molecular formula C21H25Na2O8P and a molecular weight of 482.37.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt involves the phosphorylation of 6-Dehydro Prednisolone. The reaction typically requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 21-OH position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in studies related to glucocorticoid receptor binding and signaling pathways.
Medicine: It is investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: The compound is used in the formulation of pharmaceutical products and as a standard in quality control processes.
Wirkmechanismus
6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt exerts its effects by binding to the glucocorticoid receptor. This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals, leading to a reduction in inflammation and immune response . The compound’s molecular targets include various genes involved in the inflammatory response, and its pathways involve changes in gene expression that lead to multiple downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone Sodium Phosphate: A glucocorticoid similar to 6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt, used for its anti-inflammatory and immunosuppressive effects.
Prednisolone 21-Phosphate Disodium Salt: Another similar compound with comparable therapeutic applications.
Uniqueness
This compound is unique due to its specific phosphorylation at the 21-OH position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids. Its specific structure allows for targeted therapeutic effects and potentially reduced side effects.
Eigenschaften
Molekularformel |
C21H25Na2O8P |
|---|---|
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
disodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C21H27O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h3-5,7,9,14-16,18,23,25H,6,8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1 |
InChI-Schlüssel |
IILPAMYYBFLEGD-OJJGEMKLSA-L |
Isomerische SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)C=CC4=CC(=O)C=C[C@]34C)O.[Na+].[Na+] |
Kanonische SMILES |
CC12CC(C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)C=CC4=CC(=O)C=CC34C)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide](/img/structure/B13856735.png)
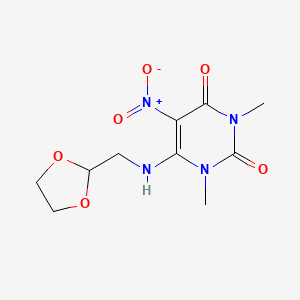
![3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B13856749.png)
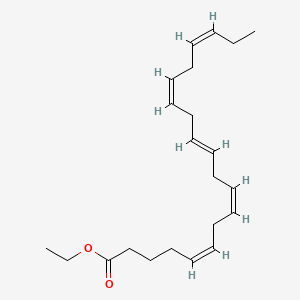
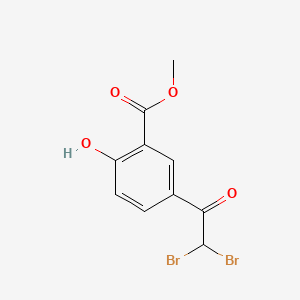

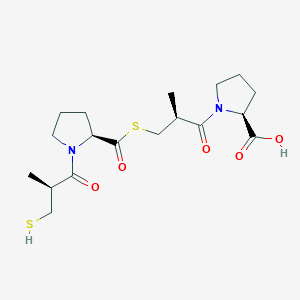
![[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B13856774.png)
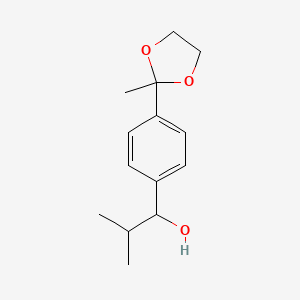
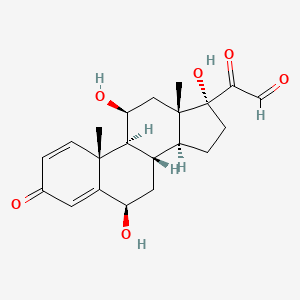
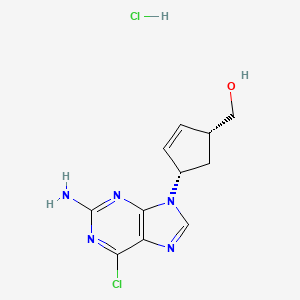
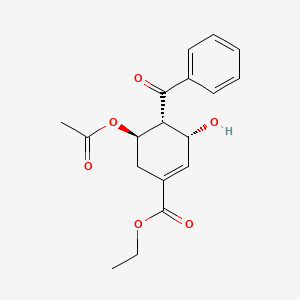
![2-[3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol](/img/structure/B13856798.png)
